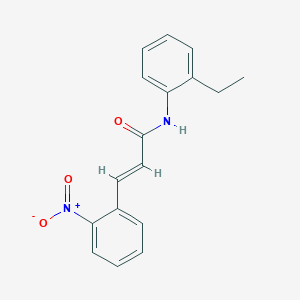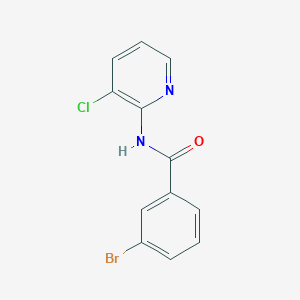
N-(2,6-diethylphenyl)-4-methoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)-4-methoxy-3-nitrobenzamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used as an analgesic and anti-inflammatory agent. It is primarily used to relieve pain and inflammation associated with arthritis, menstrual cramps, and other conditions. In
作用機序
The mechanism of action of Diclofenac involves the inhibition of COX-2 enzyme activity, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever. Diclofenac also has a weak inhibitory effect on COX-1, which is responsible for the production of prostaglandins that protect the stomach lining and promote blood clotting.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammation, pain, and fever, and the inhibition of platelet aggregation. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological profile and low toxicity. It is also relatively inexpensive and readily available. However, it has some limitations, including its potential to cause gastrointestinal side effects, such as peptic ulcers and bleeding. It is also contraindicated in patients with a history of hypersensitivity to N-(2,6-diethylphenyl)-4-methoxy-3-nitrobenzamides or aspirin.
将来の方向性
There are several future directions for research on Diclofenac, including the development of new formulations and delivery methods, the investigation of its potential as an anti-cancer agent, and the exploration of its effects on the immune system. Additionally, further studies are needed to better understand the mechanisms underlying its anti-inflammatory and analgesic effects, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, Diclofenac is a widely used N-(2,6-diethylphenyl)-4-methoxy-3-nitrobenzamide that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the activity of COX-2 enzymes, which leads to a reduction in inflammation, pain, and fever. While it has some limitations, such as its potential to cause gastrointestinal side effects, it is a valuable tool in laboratory experiments and has several potential future applications.
合成法
Diclofenac can be synthesized by several methods, including the reaction of 2,6-diethylphenol with 4-chloro-3-nitrobenzoyl chloride in the presence of a base, or the reaction of 4-chloro-3-nitrobenzoyl chloride with 2,6-diethylphenol in the presence of a base and a solvent. The resulting product is then converted to its sodium salt form, which is the form used in most pharmaceutical preparations.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that promote inflammation, pain, and fever. Diclofenac is a selective inhibitor of COX-2, which is the isoform of the enzyme that is primarily responsible for the production of prostaglandins in response to inflammatory stimuli.
特性
IUPAC Name |
N-(2,6-diethylphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-4-12-7-6-8-13(5-2)17(12)19-18(21)14-9-10-16(24-3)15(11-14)20(22)23/h6-11H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJCVFQGEGAQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)

![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)


![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)
![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)


